2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chloro group and two methyl groups attached to a phenoxyacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid typically involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production also includes steps for purification, such as recrystallization or distillation, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4,5-dimethylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-(4,5-dimethylphenoxy)acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-(2-Chloro-4,5-dimethylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the phenoxyacetic acid moiety play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: This compound is similar in structure but has a different substitution pattern on the phenoxy ring.
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: Another similar compound with different substituents on the phenoxy ring
Uniqueness
2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is unique due to the specific positioning of the chloro and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other similar compounds .
Properties
CAS No. |
1585-23-5 |
---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(2-chloro-4,5-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-8(11)9(4-7(6)2)14-5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
IUBQIUUNTVPLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.